(6R,7S)-Cefoperazone

Antibacterial activity Stereochemistry-activity relationship MIC comparison

(6R,7S)-Cefoperazone is the C-7 epimer listed as EP Impurity F—not a generic degradation product. Its inverted stereochemistry abolishes antibacterial activity and generates a distinct developmental toxicity transcriptomic signature. This authenticated reference standard is critical for HPLC system suitability, EP/USP impurity quantification, ANDA/DMF impurity profiling, and ICH Q2(R1) method validation. Substituting with non-epimeric standards compromises peak assignment and regulatory defensibility. Supplied with full characterization data for QC batch release and stability studies.

Molecular Formula C20H20N6O7S4
Molecular Weight 645.7 g/mol
CAS No. 1315481-36-7
Cat. No. B193832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R,7S)-Cefoperazone
CAS1315481-36-7
Synonyms(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Molecular FormulaC20H20N6O7S4
Molecular Weight645.7 g/mol
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O
InChIInChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16+,22-/m1/s1
InChIKeyGCFBRXLSHGKWDP-ZMPRRUGASA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





(6R,7S)-Cefoperazone (CAS 1315481-36-7) – A Pharmacopoeial Stereoisomer Impurity Reference Standard for Cefoperazone Quality Control


(6R,7S)-Cefoperazone (CAS 1315481-36-7), also designated as Cefoperazone EP Impurity F or Cefoperazone 7-Epimer, is the C-7 epimer of the third-generation cephalosporin antibiotic cefoperazone [1]. It is a stereoisomeric impurity that arises during cefoperazone synthesis or degradation and is formally listed in the European Pharmacopoeia as Impurity F [2]. Unlike the therapeutically active (6R,7R)-cefoperazone, this compound bears an inverted stereochemistry at the 7-position of the β-lactam ring, which fundamentally alters its biological activity and safety profile [3]. It is supplied as a characterized reference standard for analytical method development, method validation (AMV), quality control (QC) applications, and ANDA/DMF submissions related to cefoperazone active pharmaceutical ingredient (API) and finished drug products [2].

Why Generic Cefoperazone Impurity Standards Cannot Replace (6R,7S)-Cefoperazone (EP Impurity F) in Regulated Analytical Workflows


Impurity reference standards for cephalosporin antibiotics cannot be generically interchanged because stereochemistry at the C-6 and C-7 positions of the β-lactam ring is the principal determinant of both antibacterial activity and toxicological behavior [1]. (6R,7S)-Cefoperazone is not a degradation product or a structurally unrelated contaminant; it is the specific 7-epimer of cefoperazone, and its inverted configuration at C-7 renders it essentially devoid of antibacterial activity while conferring a distinct gene expression perturbation signature in vertebrate developmental toxicity models [2]. Compounding this, pharmacopoeial monographs impose impurity-specific acceptance criteria (e.g., Impurity F ≤ 0.3% in cefoperazone sodium) that require a matched, well-characterized reference standard for accurate quantification . Substituting with a non-epimeric impurity standard or an uncharacterized laboratory isolate would compromise peak identification, system suitability, and regulatory defensibility of the analytical data package. The quantitative evidence below demonstrates precisely where and why (6R,7S)-cefoperazone differs from its closest analogs in functionally and regulatorily meaningful ways.

Quantitative Differentiation Evidence: (6R,7S)-Cefoperazone (EP Impurity F) vs. Cefoperazone and Other Impurities


Near-Complete Loss of Antibacterial Activity Against Gram-Positive and Gram-Negative Clinical Isolates Compared to (6R,7R)-Cefoperazone

The (6R,7S) epimer of cefoperazone exhibits a near-total loss of antibacterial activity relative to the therapeutically active (6R,7R)-cefoperazone. In a quality study of cefoperazone, the S-isomer (confirmed as the 7-epimer) showed very weak antibacterial activity against 21 strains of Staphylococcus aureus and essentially no microbiological activity against four species of Gram-negative bacteria, including 19 strains of Pseudomonas aeruginosa [1]. By contrast, (6R,7R)-cefoperazone demonstrates an MIC peak of 1.56 μg/mL against S. aureus clinical isolates and an MIC50 of 4 μg/mL against P. aeruginosa [2][3]. This represents a functional difference of at least two orders of magnitude in antibacterial potency, attributable solely to the stereochemical inversion at C-7 [4].

Antibacterial activity Stereochemistry-activity relationship MIC comparison

Divergent Developmental Toxicity Transcriptomic Signature in Zebrafish Embryos: (6R,7S)-Cefoperazone Alters 368 Genes vs. 254 Genes for Cefoperazone

In a direct comparative zebrafish embryo toxicity study, exposure to (6R,7S)-cefoperazone (7S-CFP) altered the expression of 368 genes, compared with 254 genes altered by cefoperazone (CFP) and 1153 genes altered by the C-3 substituent impurity MTT [1]. The gene ontology analysis for 7S-CFP revealed significant enrichment in developmental processes related to tissue growth, morphology, and organogenesis, including vasodilation, eye development, brain development, melanogenesis, and heart looping [1]. This indicates that the 7-epimer does not simply recapitulate the toxicity profile of the parent drug but exhibits a substantially broader and mechanistically distinct perturbation of the developing vertebrate transcriptome, with 45% more differentially expressed genes than cefoperazone itself [1].

Developmental toxicology Transcriptomics Impurity safety profiling

Pharmacopoeial Impurity Limit: EP Impurity F Specified at ≤0.3% in Cefoperazone Sodium API

The European Pharmacopoeia (EP) monograph for cefoperazone sodium establishes individual impurity acceptance criteria, with Impurity F ((6R,7S)-cefoperazone) limited to ≤0.3% of the API . This limit is more stringent than those set for several other cefoperazone-related impurities, such as Impurity C, D, and E (each ≤0.5%), reflecting the specific concern associated with the 7-epimer's lack of antibacterial activity and its distinct toxicological profile [1]. The availability of a characterized (6R,7S)-cefoperazone reference standard with certified purity (typically ≥95% by HPLC ) is a prerequisite for accurate quantification of this impurity at the ≤0.3% threshold during batch release testing, stability studies, and ANDA/DMF submissions [2].

Pharmacopoeial specification Impurity control Regulatory compliance

Analytical Differentiation: Baseline Separation of Cefoperazone from Its S-Isomer Achieved by Micellar Electrokinetic Capillary Chromatography (MECC)

A validated MECC method using sodium dodecyl sulfate (SDS) as the micellar phase achieved baseline separation of cefoperazone from its S-isomer ((6R,7S)-cefoperazone), impurity A, and other unknown related substances [1]. Under optimized conditions (70 mmol/L sodium phosphate buffer, pH 6.5, 100 mmol/L SDS, 15 kV applied voltage, 25 °C, uncoated fused-silica capillary 51.0 cm × 75 μm, detection at 254 nm), twenty-eight impurities in cefoperazone sodium were detected and resolved [1]. The method demonstrated that the S-isomer migrates as a distinct peak from the parent cefoperazone, with elution order and separation efficiency sensitive to buffer pH, confirming that the (6R,7S) epimer can be specifically identified and quantified without interference from co-eluting degradation products or other related substances [1].

Analytical method validation Impurity profiling Capillary electrophoresis

Stereochemical Determinant of Biological Activity: (6R,7R) Configuration Is Essential for Penicillin-Binding Protein Engagement; (6R,7S) Epimer Is Functionally Inactive

The antibacterial activity of cefoperazone, like all cephalosporins, depends critically on the stereochemistry of the β-lactam ring. The therapeutically active form possesses the (6R,7R) configuration, which is essential for effective binding to penicillin-binding proteins (PBPs) in the bacterial cell wall [1]. The (6R,7S)-cefoperazone epimer inverts the stereochemistry at the C-7 position, disrupting the three-dimensional geometry required for acylation of the active-site serine residue in PBPs [1]. This structural alteration is the molecular basis for the near-complete loss of antibacterial activity documented in the head-to-head microbiological comparisons above. Furthermore, the (6R,7S) epimer is not a degradation product formed via β-lactam ring opening but arises from epimerization at the C-7 chiral center, meaning it retains an intact β-lactam ring and may still interact with mammalian targets, consistent with the distinct transcriptomic toxicity signature observed in zebrafish [2].

Structure-activity relationship Beta-lactam stereochemistry PBP binding

Procurement-Driven Application Scenarios for (6R,7S)-Cefoperazone (EP Impurity F, CAS 1315481-36-7)


Pharmacopoeia-Compliant Related Substances Testing for Cefoperazone Sodium API and Finished Drug Products

Quality control laboratories performing EP/USP monograph testing for cefoperazone sodium require an authenticated (6R,7S)-cefoperazone reference standard to identify and quantify Impurity F at the ≤0.3% acceptance threshold . The standard is used for HPLC system suitability verification, retention time marker establishment, and calibration curve generation. Given that the 7-epimer co-elutes with or migrates near the parent cefoperazone peak under many reversed-phase conditions [1], a well-characterized reference material with documented purity (typically ≥95-98% ) is essential for accurate peak assignment and regulatory defensibility of batch release data packages.

Forced Degradation and Stability-Indicating Method Validation Studies

During forced degradation studies of cefoperazone sodium under alkaline, acidic, oxidative, thermal, and photolytic stress conditions, (6R,7S)-cefoperazone may form via epimerization at the C-7 position, particularly at elevated pH where cephalosporins are known to be unstable [2]. Inclusion of the authentic EP Impurity F reference standard in method validation protocols ensures that stability-indicating HPLC or MECC methods can resolve and quantify this specific epimer from other degradation products [1], satisfying ICH Q2(R1) requirements for specificity and enabling accurate shelf-life assignment for cefoperazone-containing formulations.

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Impurity Profiling

For generic pharmaceutical manufacturers submitting ANDA or DMF packages for cefoperazone sodium or cefoperazone/sulbactam combination products, comprehensive impurity characterization data are mandatory. The (6R,7S)-cefoperazone reference standard enables the generation of impurity profile data that demonstrates control of the 7-epimer below the pharmacopoeial limit, and provides toxicological qualification support if the impurity is present above the ICH Q3A identification threshold [3]. The distinct developmental toxicity transcriptomic signature of (6R,7S)-cefoperazone, involving 368 differentially expressed genes in the zebrafish model [4], further underscores the importance of documenting adequate control of this specific impurity in regulatory submissions.

Chiral Purity Assessment and Synthetic Process Optimization

During cefoperazone API manufacturing, the C-7 epimer can form as a process impurity through base-catalyzed epimerization during acylation or subsequent pH adjustment steps [2]. Process development scientists utilize the (6R,7S)-cefoperazone reference standard to monitor epimer formation in real time, optimize reaction conditions to minimize epimerization, and establish critical process parameters that consistently deliver API meeting the Impurity F ≤ 0.3% specification . This application directly leverages the structural relationship evidence that the (6R,7S) stereochemistry abrogates antibacterial activity [5], making its control a key determinant of API potency.

Quote Request

Request a Quote for (6R,7S)-Cefoperazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.